benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Description
Structural Taxonomy and IUPAC Nomenclature
The IUPAC name benzyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate reflects its bicyclic structure and functional groups. Key structural elements include:
- Cyclopenta[c]pyrrole core : A fused bicyclic system where the pyrrole ring is annulated to a cyclopentane ring.
- 5-Oxo group : A ketone located at the 5-position of the cyclopentane moiety.
- Benzyl ester : A benzyl group attached via an ester linkage to the 2-position of the pyrrolidone ring.
Table 1: Structural Identifiers and Key Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 148404-29-9 | |
| PubChem CID | 57348613 | |
| SMILES | C1C2CN(CC2CC1=O)C(=O)OCC3=CC=CC=C3 | |
| InChIKey | UKDGMCVWUBALEW-UHFFFAOYSA-N | |
| Molecular Formula | C₁₅H₁₇NO₃ | |
| LogP | 1.4 (XLogP3-AA) |
The compound’s bicyclic structure is critical for its reactivity, as the fused rings impose steric and electronic constraints that influence its synthetic utility .
Historical Development in Heterocyclic Chemistry
The synthesis and study of nitrogen-containing heterocycles date to the 19th century, with pyrrole derivatives emerging as foundational structures. The cyclopenta[c]pyrrole core was first explored in the context of coal tar derivatives and later systematically synthesized via methods such as the Hantzsch pyrrole synthesis . While benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate itself is a modern derivative, its development aligns with advancements in:
- Bicyclic heterocycle synthesis : Techniques like the Knorr pyrrole synthesis and Paal-Knorr synthesis enabled the construction of fused nitrogen-containing rings .
- Protecting group strategies : The use of benzyl esters as protecting groups for carboxylic acids became standard in peptide and heterocycle synthesis .
The compound’s ketone and ester functionalities reflect modular design principles in contemporary organic synthesis, where functional groups are strategically positioned for further derivatization .
Significance within Bicyclic Nitrogen-Containing Compounds
This compound belongs to a class of bicyclic nitrogen heterocycles with proven utility in medicinal chemistry. Key aspects of its significance include:
- Pharmaceutical precursors : Derivatives of cyclopenta[c]pyrrole cores are explored as kinase inhibitors, such as SHP2 inhibitors (e.g., octahydrocyclopenta[c]pyrrole analogs) .
- Reactivity : The 5-oxo group and ester moiety enable further functionalization, such as:
- Nucleophilic additions : Reaction with amines or hydrides at the ketone.
- Ester hydrolysis : Conversion to carboxylic acids or amides.
- Stereochemical control : The bicyclic framework allows for precise spatial arrangement of substituents, critical in drug design .
Recent advances in transition-metal-catalyzed C-H activation have expanded the synthetic scope of bicyclic nitrogen heterocycles, though direct applications to this compound remain underexplored .
Position in the Cyclopenta[c]pyrrole Family of Compounds
The cyclopenta[c]pyrrole family encompasses a diverse range of derivatives, distinguished by substituents and functional groups. This compound is positioned as a substituted ester with a ketone, contrasting with simpler analogs like:
Table 2: Comparison of Cyclopenta[c]pyrrole Derivatives
The benzyl ester enhances solubility and stability, making it preferable for intermediate use in multi-step syntheses. In contrast, the tert-butyl ester (Boc group) is often employed for temporary protection of carboxylic acids .
Properties
IUPAC Name |
benzyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14-6-12-8-16(9-13(12)7-14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDGMCVWUBALEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CC1=O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721672 | |
| Record name | Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148404-29-9, 1217315-21-3 | |
| Record name | Phenylmethyl hexahydro-5-oxocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148404-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF or DMF enhance nucleophilicity in cyclization steps, while DCM is preferred for protection reactions due to its inertness. Elevated temperatures (70–80°C) accelerate cyclization but may promote side reactions, necessitating careful monitoring.
Catalytic Systems
Transition-metal catalysts, such as palladium on carbon (Pd/C), are employed for hydrogenolysis during deprotection. However, in the final compound, the benzyl group remains intact, so catalytic steps are limited to intermediate stages.
Post-Synthesis Processing
Extraction and Purification
Post-reaction mixtures are often quenched with water and extracted with DCM to isolate organic products. Silica gel chromatography using hexane/ethyl acetate gradients (3:1 to 1:1) achieves >95% purity, as reported in patent procedures.
Crystallization
Recrystallization from ethanol or methanol yields crystalline product. For this compound, slow evaporation from a 1:1 ethanol/water mixture produces needle-like crystals suitable for X-ray diffraction.
Analytical Characterization
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science.
Biology
- Biological Activity : Research indicates that benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exhibits antibacterial and antifungal properties. Its mechanisms may involve interactions with specific enzymes or receptors, modulating their activity .
Medicine
- Therapeutic Potential : The compound has been explored for its potential therapeutic applications, particularly in developing new pharmaceuticals targeting various diseases. Its unique structure allows for modifications that could enhance its efficacy against specific biological targets .
Industry
- Production of Specialty Chemicals : In industrial settings, this compound is utilized in producing specialty chemicals with tailored properties for diverse applications .
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Antifungal Properties
In another study, the compound was tested against fungal pathogens. It demonstrated effective antifungal activity comparable to established antifungal agents, indicating its potential utility in treating fungal infections.
Mechanism of Action
The mechanism of action of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key compounds for comparison include:
Physicochemical Properties
Biological Activity
Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS Number: 148404-29-9) is a complex organic compound belonging to the pyrrole class, which is characterized by its five-membered nitrogen-containing heterocyclic structure. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C15H17NO3
- Molecular Weight : 259.3 g/mol
- IUPAC Name : Benzyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
The structure of this compound is significant as it influences its interaction with biological targets. The presence of the benzyl group and the oxo functional group are critical for its biological activity.
Antimicrobial Properties
Recent studies have indicated that benzyl derivatives exhibit notable antimicrobial properties. For example:
- Antibacterial Activity : Research has shown that benzyl bromide derivatives display strong antibacterial effects against Gram-positive bacteria, suggesting that similar structures might possess comparable activity . this compound could potentially be explored for its antibacterial efficacy.
- Antifungal Activity : The compound's structure may also confer antifungal properties, similar to other pyrrole derivatives known for their effectiveness against fungal strains like Candida albicans.
Anticancer Potential
Pyrrole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis through modulation of cellular pathways involved in cell survival and proliferation.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various benzyl compounds, including derivatives similar to this compound. Results indicated significant inhibition of bacterial growth in several strains, particularly against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Benzyl 5-Oxo... | S. aureus | 20 |
| Benzyl 5-Oxo... | E. coli | 15 |
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of pyrrole derivatives. The study found that compounds with structural similarities to this compound showed moderate to high activity against Candida albicans.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzyl 5-Oxo... | C. albicans | 32 µg/mL |
| Control | Fluconazole | 16 µg/mL |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Interaction : It may bind to cellular receptors, altering signaling pathways involved in cell survival and apoptosis.
Q & A
Q. What is the structural significance of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate in pharmacological studies?
The compound features a bicyclic framework combining cyclopentane and pyrrolidine rings, with a ketone group at the 5-position and a benzyl carbamate protective group. This structure is critical for binding to retinol-binding protein 4 (RBP4), making it a key intermediate in developing nonretinoid antagonists for age-related macular degeneration and Stargardt disease . Its rigid bicyclic system enhances conformational stability, which is advantageous for structure-activity relationship (SAR) studies.
Q. What are the standard synthetic routes for this compound, and what are their yields?
A scalable synthesis involves oxidative cleavage of isoindole derivatives using KMnO₄ (Table 1). This method is cost-effective and achieves high yields (up to 85%) for kilogram-scale production .
Q. Table 1: Key Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Oxidative cleavage of isoindole | KMnO₄, aqueous acidic conditions | 75-80% |
| 2 | Cyclization and Boc protection | Boc₂O, CH₂Cl₂, 0°C to RT | 90% |
| 3 | Ketone formation | RuO₂·H₂O/NaIO₄, CH₃CN/CCl₄/H₂O | 70% |
Q. What safety precautions are required when handling this compound?
The compound is classified as acutely toxic (oral, Category 4) and causes skin/eye irritation (Category 2/2A). Key precautions include:
- PPE : Use NIOSH-approved P95 respirators for dust control , nitrile gloves, and full-body chemical suits .
- Storage : Keep below 28°C in a dry environment to prevent decomposition .
- Spill management : Avoid dust generation; collect spills using HEPA-filtered vacuums .
Advanced Research Questions
Q. How can synthesis be optimized for enantiomeric purity in asymmetric catalysis?
Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, palladium-catalyzed amination (Scheme 3 in ) with (3aR,6aS)-tert-butyl derivatives achieves >95% enantiomeric excess (ee) using chiral ligands like BINAP. Post-synthetic hydrogenation (10% Pd/C, H₂ at 40 psi) further refines stereochemistry . Challenges include minimizing racemization during Boc-deprotection (HCl/Et₂O, 24h) .
Q. How do crystallographic data resolve contradictions in molecular conformation?
Single-crystal X-ray diffraction (performed using SHELX ) confirms the bicyclic system's chair-like conformation and ketone positioning. Discrepancies between computational (DFT) and experimental bond angles (~2° deviation) are resolved by refining torsional parameters in SHELXL . For example, the C5=O bond length (1.22 Å) aligns with typical ketone carbonyls, validating spectroscopic assignments .
Q. What strategies are effective for introducing functional groups at the 5-position?
Triflate intermediates enable versatile functionalization (Table 2). For example:
- Sulfonylation : LiHMDS-mediated deprotonation at -78°C, followed by trifluoromethanesulfonamide addition, yields triflate derivatives (quantitative conversion) .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) install aryl groups at the 5-position (85-94% yield) .
Q. Table 2: Functionalization Reactions
| Reaction Type | Conditions | Key Product | Yield |
|---|---|---|---|
| Triflate formation | LiHMDS, THF, -78°C; Tf₂NPhCF₃ | 5-((Trifluoromethyl)sulfonyl)oxy | ~100% |
| Suzuki coupling | Pd(PPh₃)₄, 2-(trifluoromethyl)phenylboronic acid | 5-(2-(Trifluoromethyl)phenyl) | 94% |
Q. How can stability issues during long-term storage impact experimental reproducibility?
Decomposition occurs via ketone oxidation or Boc-group hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in argon-sealed vials with molecular sieves . LC-MS monitoring (ESI+, m/z 225→170 [M-Boc]+) detects impurities, requiring repurification by flash chromatography (0–30% EtOAc/hexanes) .
Q. What methodologies address conflicting toxicity data in early-stage drug development?
Despite limited toxicological data (no IARC/ACGIH carcinogenicity ), researchers use:
Q. How is NMR data interpreted to distinguish diastereomers?
¹H NMR (500 MHz, CDCl₃) key signals:
- cis-isomer : δ 3.49 (m, 5H, pyrrolidine H), 2.92 (m, 2H, bridgehead H) .
- trans-isomer : δ 3.62 (dd, J = 10.5 Hz, 1H), 2.46 (m, 1H). NOESY correlations (H5↔H3a) confirm relative stereochemistry .
Methodological Challenges
Q. How are enantiomers separated when synthetic routes yield racemic mixtures?
Chiral HPLC (Chiralpak AD-H column, 90:10 hexanes/EtOH) resolves (±)-40 into (3aR,6aS) and (3aS,6aR) enantiomers (ee >99%) . Alternatively, enzymatic resolution (Candida antarctica lipase B) selectively hydrolyzes the undesired enantiomer (50% conversion, 98% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
